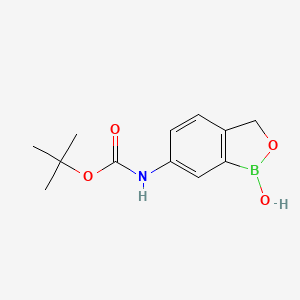

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO4/c1-12(2,3)18-11(15)14-9-5-4-8-7-17-13(16)10(8)6-9/h4-6,16H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTYIDJNPFQYPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657331 | |

| Record name | tert-Butyl (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-79-5 | |

| Record name | 1,1-Dimethylethyl N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane from 4-Tolunitrile

Introduction

The benzoxaborole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This is largely due to the unique properties of the boron atom, which can engage in reversible covalent interactions with biological targets. A notable example is tavaborole (AN2690), an FDA-approved antifungal agent for the treatment of onychomycosis.[2] The target of this guide, 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane, is a crucial building block for the synthesis of advanced pharmaceutical candidates, including DNDI-6148, a promising investigational drug for visceral leishmaniasis.[3]

Historically, the synthesis of substituted benzoxaborolanes often involved challenging nitration of the parent ring system, a process fraught with scalability and safety issues.[4] This guide provides an in-depth, practical walkthrough of a modern, five-step synthetic route that circumvents these issues. We will detail the synthesis of this compound starting from the inexpensive and readily available commodity chemical, 4-tolunitrile. This pathway, recently developed and validated, employs a key Hofmann rearrangement and a one-pot cyclization strategy, achieving a commendable overall yield of 40%.[3]

This document is intended for researchers, chemists, and professionals in drug development, offering not just step-by-step protocols but also the underlying scientific rationale for each transformation, ensuring both reproducibility and a deep understanding of the process.

Overall Synthetic Strategy

The transformation of 4-tolunitrile into the target benzoxaborolane requires a strategic sequence of functional group manipulations and the construction of the heterocyclic ring. The retrosynthetic analysis reveals a convergent approach where the key functionalities—the Boc-protected amine and the benzoxaborolane core—are installed sequentially onto the toluene scaffold.

The forward synthesis begins with the conversion of the nitrile in 4-tolunitrile to an amide, which is then subjected to a Hofmann rearrangement to install the amine functionality, conveniently pre-protected with a Boc group. The aromatic ring is then selectively brominated ortho to the powerful directing Boc-amino group. Subsequently, the benzylic methyl group is activated via radical bromination. The final, pivotal step involves a one-pot sequence of lithium-halogen exchange, borylation, and intramolecular cyclization to construct the 1-hydroxy-2,1-benzoxaborolane ring system.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Hydrolysis of 4-Tolunitrile to 4-Methylbenzamide

The initial step transforms the chemically robust nitrile group into an amide, priming it for the subsequent rearrangement.

-

Protocol:

-

To a solution of 4-tolunitrile (1.0 eq) in a suitable solvent such as tert-butanol, add potassium hydroxide (2.0 eq).

-

Heat the mixture to reflux (approx. 85-90 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and adjust the pH to ~7 using aqueous HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylbenzamide, which can be used in the next step without further purification.

-

-

Expertise & Experience: The choice of a robust base like KOH under reflux conditions ensures the complete hydrolysis of the nitrile. This step is critical as the amide is the direct precursor for the Hofmann rearrangement. Preparing the amide in situ sets the stage for the key C-N bond formation that defines the core structure of the final product's substituent.

Step 2: Hofmann Rearrangement to tert-Butyl (4-methylphenyl)carbamate

This classical name reaction is ingeniously adapted to directly install a Boc-protected amine, a testament to process efficiency.

-

Protocol:

-

To a cooled (0 °C) solution of 4-methylbenzamide (1.0 eq) in a mixture of tert-butanol and water, add sodium hydroxide (or another suitable base).

-

Slowly add bromine (Br₂) or a solution of sodium hypobromite (NaOBr), maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

-

Cool the mixture, and perform an extractive workup with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain pure tert-butyl (4-methylphenyl)carbamate.

-

-

Causality and Mechanism: The Hofmann rearrangement proceeds via the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is highly electrophilic and is trapped in situ by the tert-butanol solvent. This nucleophilic attack and subsequent protonation yield the stable tert-butyl carbamate (Boc-protected amine) directly. This elegant one-pot transformation avoids the isolation of the free amine, which would require a separate protection step, thus improving step economy.

Step 3: Ortho-Bromination to tert-Butyl (3-bromo-4-methylphenyl)carbamate

This step introduces the first bromine atom, which will later serve as a handle for the borylation and ring-closing reaction.

-

Protocol:

-

Dissolve tert-butyl (4-methylphenyl)carbamate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise.

-

Allow the reaction to stir at 0 °C to room temperature until completion (monitored by TLC/LC-MS).

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Perform an extractive workup, dry the organic phase, and concentrate. The crude product can be purified by chromatography.

-

-

Authoritative Grounding: The regioselectivity of this electrophilic aromatic substitution is governed by the powerful ortho,para-directing nature of the Boc-amino group (-NHBoc).[5][6] It is a strongly activating group, making the position ortho to it highly susceptible to electrophilic attack. The methyl group's weaker activating and ortho,para-directing effect reinforces this outcome, leading to highly selective bromination at the desired C3 position.

Step 4: Benzylic Bromination to tert-Butyl (3-bromo-4-(bromomethyl)phenyl)carbamate

The second bromine atom is introduced at the benzylic position, activating the methyl group for the final cyclization.

-

Protocol:

-

In a flask equipped with a reflux condenser and protected from light, dissolve tert-butyl (3-bromo-4-methylphenyl)carbamate (1.0 eq) and N-bromosuccinimide (NBS) (1.1 eq) in a non-polar solvent such as carbon tetrachloride or acetonitrile.

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux. The reaction can be initiated with a photolamp if necessary.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate, dry the organic layer, and concentrate to give the crude dibromo product, which is often used directly in the next step.

-

-

Trustworthiness: This reaction proceeds via a free radical mechanism.[7][8][9] The initiator (AIBN) generates radicals that abstract a hydrogen atom from the benzylic methyl group, forming a stabilized benzyl radical. This radical then reacts with NBS to propagate the chain and form the bromomethyl product. It is crucial to use a non-polar solvent to ensure NBS does not act as an electrophilic brominating agent on the aromatic ring. The self-validating nature of this protocol relies on the distinct reactivity of NBS under different conditions (radical vs. ionic pathways).

Step 5: One-Pot Lithiation, Borylation, and Cyclization

This is the capstone of the synthesis, a complex but efficient one-pot reaction that constructs the final benzoxaborolane ring.

-

Protocol:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve the crude tert-butyl (3-bromo-4-(bromomethyl)phenyl)carbamate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.

-

To the resulting aryllithium species, add triisopropyl borate (2.0 eq) dropwise, again keeping the temperature below -70 °C.

-

After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature.

-

Quench the reaction by carefully adding aqueous HCl.

-

Perform an extractive workup with an organic solvent. The acidic aqueous workup facilitates both the hydrolysis of the boronate ester to the boronic acid and the intramolecular cyclization.

-

Purify the final product by flash column chromatography.

-

-

Expertise & Experience: This step showcases several key principles of organometallic chemistry. The low temperature (-78 °C) is critical for selective lithium-halogen exchange at the more reactive aryl C-Br bond, leaving the benzylic C-Br bond intact. The resulting aryllithium is a potent nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. The final cyclization is triggered during the acidic workup. The boronic acid intermediate and the hydroxymethyl group (formed from hydrolysis of the benzylic bromide) are perfectly positioned for an intramolecular condensation reaction, which proceeds with the loss of water to form the stable five-membered benzoxaborolane ring.

Data Presentation: Summary of Synthetic Steps

The following table summarizes the transformations and reported yields for the synthesis.

| Step | Starting Material | Product | MW ( g/mol ) | Yield (%) |

| 1 | 4-Tolunitrile | 4-Methylbenzamide | 135.16 | ~95% |

| 2 | 4-Methylbenzamide | tert-Butyl (4-methylphenyl)carbamate | 207.27 | 85% |

| 3 | tert-Butyl (4-methylphenyl)carbamate | tert-Butyl (3-bromo-4-methylphenyl)carbamate | 286.17 | 92% |

| 4 | tert-Butyl (3-bromo-4-methylphenyl)carbamate | tert-Butyl (3-bromo-4-(bromomethyl)phenyl)carbamate | 365.07 | ~90% (crude) |

| 5 | tert-Butyl (3-bromo-4-(bromomethyl)phenyl)carbamate | This compound | 263.11 | 58% |

| - | Overall | - | - | ~40% |

Yields are based on the reported practical synthesis and may vary based on experimental scale and conditions.[3]

Conclusion

This technical guide has detailed a robust and scalable five-step synthesis of this compound from the inexpensive starting material 4-tolunitrile. The route demonstrates strategic efficiency by employing a Hofmann rearrangement to directly furnish a Boc-protected amine and culminates in an elegant one-pot lithiation-borylation-cyclization cascade to construct the target heterocycle. With an overall yield of approximately 40%, this pathway represents a significant improvement over previous methods that relied on problematic nitration chemistry, offering a safer and more practical approach for producing this valuable intermediate for pharmaceutical research and development.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. How will you convert p-toluidine to 2-bromo-4-methylaniline? [allen.in]

- 6. How can the following conversion be carried out :- (a) p-toluidine to - askIITians [askiitians.com]

- 7. CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

A Scalable, Nitration-Free Synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane: A Technical Guide for Pharmaceutical Development

Abstract

6-amino-1-hydroxy-2,1-benzoxaborolane is a critical building block for novel therapeutics, most notably DNDI-6148, a promising drug candidate for the treatment of visceral leishmaniasis (VL).[1][2][3] Traditional synthesis routes for this intermediate are fraught with challenges that hinder large-scale production, including hazardous nitration steps, expensive starting materials, and complex purification procedures.[1][2][4] This guide details a robust, scalable, and economically viable synthetic pathway that circumvents these issues. By starting with the inexpensive raw material 2-methyl-5-nitroaniline, this process leverages a strategic borylation and a key continuous flow hydrogenation step to deliver the target intermediate with an overall yield of 46%.[2][5][6] The presented methodology emphasizes operational safety, process efficiency, and facile isolation, making it highly suitable for industrial application in pharmaceutical development.

Introduction: The Strategic Importance of Benzoxaboroles

The benzoxaborole scaffold is a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activity.[6][7][8] This is evidenced by two FDA-approved drugs: tavaborole (Kerydin), an antifungal for onychomycosis, and crisaborole (Eucrisa), an anti-inflammatory for atopic dermatitis.[2][7] Their unique chemical properties, stemming from the boron atom's ability to form stable, reversible covalent bonds with biological targets, make them potent enzyme inhibitors.[7][8]

6-amino-1-hydroxy-2,1-benzoxaborolane serves as a key intermediate in the convergent synthesis of DNDI-6148, a compound being evaluated for VL, a fatal parasitic disease if left untreated.[1][2] The development of an affordable and scalable manufacturing process for this intermediate is therefore a critical bottleneck to be addressed to ensure future patient access.

The Challenges of Precedent Synthetic Routes

The original and most direct-appearing route to 6-amino-1-hydroxy-2,1-benzoxaborolane begins with the parent 1-hydroxy-2,1-benzoxaborolane. This pathway involves two primary steps:

-

Nitration: Introduction of a nitro group at the 6-position.

-

Reduction: Conversion of the nitro group to the target amine.

While chemically straightforward, this route is problematic for scale-up. 1-hydroxy-2,1-benzoxaborolane is an expensive starting material.[1][2] More critically, the nitration step is notoriously difficult to control on a large scale due to process safety concerns, poor solubility, and the instability of the starting material in the harsh nitration medium.[1][2] Subsequent reduction of the nitro group, often via catalytic hydrogenation, introduces further safety considerations related to the handling of hydrogen gas in batch processes.[1] These factors necessitate the development of a safer, more cost-effective, and scalable alternative.

A Comparative Overview of Modern Synthetic Strategies

To overcome the limitations of the traditional nitration-based approach, recent process research has focused on building the molecule from simpler, inexpensive precursors. Two notable strategies have emerged.[1][2][4]

Caption: Comparison of synthetic strategies for 6-amino-1-hydroxy-2,1-benzoxaborolane.

-

Hofmann Rearrangement Route: This five-step approach begins with readily available 4-tolunitrile and achieves a respectable 40% overall yield.[1][2][6] Its key transformation is a Hofmann rearrangement. While it successfully avoids the hazardous nitration step, its reliance on column chromatography for purification presents a significant hurdle for large-scale industrial production.[1]

-

Borylation & Flow Hydrogenation Route: Starting from 2-methyl-5-nitroaniline, this pathway features a strategic borylation of the aniline and employs continuous flow hydrogenation for the final nitro reduction.[2][5] It delivers a higher overall yield of 46% and is fundamentally more practical for scale-up due to its mild operating conditions and simpler product isolation, which avoids chromatography.[1][2][4] This guide will focus on this superior route.

Recommended Scalable Synthesis: Borylation and Continuous Flow Hydrogenation Pathway

This process is designed for scalability, safety, and economic efficiency. It constructs the benzoxaborolane ring system from an inexpensive, commercially available nitroaniline derivative, strategically introducing the boron atom and performing the final, critical reduction under controlled flow conditions.

Overall Synthetic Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. vapourtec.com [vapourtec.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Hofmann Rearrangement in Benzoxaborolane Synthesis: A Mechanistic and Practical Guide

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Rising Prominence of Benzoxaboroles

Benzoxaboroles, heterocyclic compounds containing a boron atom integrated into a fused ring system, have emerged as a privileged scaffold in medicinal chemistry.[1][2] Their unique structural and electronic properties, particularly the Lewis acidic nature of the boron atom, enable them to interact with biological targets in novel ways, leading to the development of new therapeutics.[1][2] Two notable examples that have reached the market are tavaborole (Kerydin®), an antifungal agent for onychomycosis, and crisaborole (Eucrisa®), a phosphodiesterase-4 inhibitor for atopic dermatitis.[3] The growing importance of this class of compounds necessitates robust and efficient synthetic methodologies for their preparation.

This technical guide provides a comprehensive overview of a powerful synthetic strategy for the preparation of aminobenzoxaborolanes: the Hofmann rearrangement. We will delve into the core mechanism of this classical organic reaction and explore its specific application in the synthesis of key benzoxaborolane intermediates, providing practical insights and detailed experimental considerations.

The Hofmann Rearrangement: A Classic Transformation for Amine Synthesis

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom.[4][5][6][7] The overall transformation involves the treatment of a primary amide with a halogen (typically bromine) in the presence of a strong base, such as sodium hydroxide.[5][6]

The reaction proceeds through a series of key steps:

-

N-Halogenation: The reaction initiates with the deprotonation of the amide N-H by the base, followed by the reaction of the resulting anion with the halogen to form an N-haloamide intermediate.[4][5]

-

Second Deprotonation: A second proton is abstracted from the nitrogen by the base, generating an N-haloamide anion.[4][5]

-

Rearrangement to Isocyanate: This is the crucial step of the reaction. The R group attached to the carbonyl carbon migrates to the nitrogen atom with the simultaneous loss of the halide ion, forming an isocyanate intermediate.[4][5][7]

-

Hydrolysis and Decarboxylation: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine and carbon dioxide.[4][5]

Application of the Hofmann Rearrangement in Benzoxaborolane Synthesis: A Case Study

A practical and scalable synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a key intermediate for the visceral leishmaniasis drug candidate DNDI-6148, provides an excellent case study for the application of the Hofmann rearrangement in this context.[3][8] This approach circumvents a problematic nitration step in previous synthetic routes.[3][8]

The overall synthetic strategy involves the preparation of an ortho-amidoarylboronic acid precursor, which then undergoes the Hofmann rearrangement to furnish the desired aminobenzoxaborolane.

Synthesis of the ortho-Amidoarylboronic Acid Precursor

The starting material for the Hofmann rearrangement is a suitably substituted ortho-amidoarylboronic acid derivative. The synthesis of this precursor is a critical part of the overall process. Based on a reported protocol, the synthesis of the key amide intermediate can be achieved in a multi-step sequence starting from commercially available materials.[3]

Experimental Protocol: Synthesis of 6-carbamoyl-1-hydroxy-2,1-benzoxaborolane

A detailed, step-by-step methodology for the synthesis of the amide precursor is outlined below. This protocol is a synthesis of information from the described route.[3]

Step 1: Synthesis of 6-cyano-1-hydroxy-2,1-benzoxaborolane

This intermediate is prepared according to a previously reported protocol.[3] The synthesis starts from 4-tolunitrile and proceeds through a series of transformations to yield the cyanobenzoxaborolane.

Step 2: Hydrolysis of the Nitrile to the Amide

-

Reaction: 6-cyano-1-hydroxy-2,1-benzoxaborolane is hydrolyzed to the corresponding primary amide, 6-carbamoyl-1-hydroxy-2,1-benzoxaborolane.

-

Reagents and Conditions: While various acids can be screened, methanesulfonic acid has been found to be optimal for this transformation, providing the amide in good yield.[3]

-

Procedure:

-

Dissolve 6-cyano-1-hydroxy-2,1-benzoxaborolane in methanesulfonic acid.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC/MS.

-

Upon completion, carefully quench the reaction by pouring it into ice-water.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with water and then a suitable organic solvent (e.g., diethyl ether) to remove impurities.

-

Dry the product under vacuum to obtain pure 6-carbamoyl-1-hydroxy-2,1-benzoxaborolane.

-

The Hofmann Rearrangement Step: From Amide to Amine

With the ortho-amidoarylboronic acid precursor in hand, the crucial Hofmann rearrangement is performed to generate the aminobenzoxaborolane.

Experimental Protocol: Hofmann Rearrangement to 6-amino-1-hydroxy-2,1-benzoxaborolane

-

Reaction: 6-carbamoyl-1-hydroxy-2,1-benzoxaborolane is converted to 6-amino-1-hydroxy-2,1-benzoxaborolane.

-

Reagents and Conditions: While traditional Hofmann conditions use bromine and sodium hydroxide, modern variations employ other halogenating agents. Trichloroisocyanuric acid (TCCA) has been shown to be an effective reagent for this transformation.[3][9]

-

Procedure:

-

Prepare a solution of sodium hydroxide in water.

-

Add 6-carbamoyl-1-hydroxy-2,1-benzoxaborolane to the basic solution.

-

To this mixture, add TCCA portion-wise, controlling the temperature with an ice bath if necessary.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress.

-

Once the reaction is complete, neutralize the mixture with an acid (e.g., HCl) to a pH of approximately 7.

-

The product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure 6-amino-1-hydroxy-2,1-benzoxaborolane.

-

Mechanistic Considerations: The Role of the Boronic Acid Moiety

The fundamental mechanism of the Hofmann rearrangement on the benzoxaborolane precursor follows the classical pathway. However, the presence of the ortho-boronic acid group warrants special consideration.

While there is no direct evidence in the reviewed literature of the boronic acid group participating in the rearrangement, its electronic and potential coordinating effects should be considered. The boronic acid is an electron-withdrawing group, which could influence the acidity of the amide N-H protons and the stability of the intermediates.

Below is a proposed mechanistic pathway for the Hofmann rearrangement in the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane.

Caption: Proposed Mechanistic Pathway for the Hofmann Rearrangement.

Data Presentation: A Summary of a Reported Synthesis

The following table summarizes the quantitative data for the synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane via the Hofmann rearrangement as reported in the literature.[3]

| Step | Starting Material | Key Reagents | Product | Yield |

| Nitrile Hydrolysis | 6-cyano-1-hydroxy-2,1-benzoxaborolane | Methanesulfonic acid | 6-carbamoyl-1-hydroxy-2,1-benzoxaborolane | 75% |

| Hofmann Rearrangement | 6-carbamoyl-1-hydroxy-2,1-benzoxaborolane | TCCA, NaOH | 6-amino-1-hydroxy-2,1-benzoxaborolane | ~40% (overall) |

Characterization Data for 2-methyl-4-nitrophenylboronic acid pinacol ester (an intermediate in an alternative synthesis of a related compound): [10]

-

¹H NMR (600 MHz, CDCl₃): δ 8.59 (d, J = 2.6 Hz, 1H), 8.12 (dd, J = 8.4, 2.6 Hz, 1H), 7.29 (d, J = 8.4 Hz, 1H), 2.62 (s, 3H), 1.35 (s, 12H).

-

¹³C NMR (150 MHz, CDCl₃): δ 152.9, 145.8, 130.8, 125.5, 84.4, 25.0, 22.6.

-

MS (m/z) (M+H): calc. for C₁₃H₁₉BNO₄ 264, found 264.

Conclusion: A Powerful Tool for Benzoxaborolane Synthesis

The Hofmann rearrangement offers a valuable and practical method for the synthesis of aminobenzoxaborolanes, which are crucial building blocks for novel therapeutics. This guide has provided an in-depth look at the mechanism of this reaction and its specific application in the synthesis of a key drug intermediate. By understanding the underlying principles and experimental nuances, researchers and drug development professionals can effectively leverage this powerful transformation in their synthetic endeavors. The continued exploration and optimization of such classic reactions for modern synthetic challenges will undoubtedly accelerate the discovery and development of new and life-saving medicines.

References

- 1. Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Role of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane in Modern Medicinal Chemistry: A Technical Guide

Abstract

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of several clinically successful drugs.[1][2][3] This technical guide focuses on a key intermediate, 6-(tert-butoxycarbonyl-amino)-1-hydroxy-2,1-benzoxaborolane, detailing its strategic importance, synthesis, and extensive applications in drug discovery. We will explore its role as a versatile building block for creating a diverse range of therapeutic agents, from enzyme inhibitors to novel anti-infectives and anti-inflammatory compounds. This document will provide researchers, scientists, and drug development professionals with in-depth insights into the causality behind experimental choices, detailed protocols, and the future outlook for this important chemical entity.

Introduction: The Rise of Benzoxaboroles and the Significance of the 6-Amino Moiety

Benzoxaboroles, heterocyclic compounds containing a boron atom within a fused ring system, have garnered significant attention in the last decade for their broad spectrum of biological activities.[1][3] Their unique physicochemical properties, including low biotoxicity and good water solubility, make them attractive candidates for drug development.[1] The boron atom's ability to form reversible covalent bonds with biological nucleophiles is central to their mechanism of action, allowing for potent and selective inhibition of various enzymes.[4]

Two notable FDA-approved drugs, Tavaborole (for onychomycosis) and Crisaborole (for atopic dermatitis), underscore the therapeutic potential of the benzoxaborole scaffold.[1][2][5] The success of these drugs has spurred further investigation into this chemical class, with numerous other derivatives currently in various stages of clinical trials.[1][3]

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane serves as a crucial starting material for a significant portion of these next-generation benzoxaborole therapeutics. The Boc-protected amine at the 6-position provides a versatile handle for synthetic elaboration, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. This strategic placement of a modifiable group is key to exploring extensive structure-activity relationships (SAR).

Synthesis of this compound: Scalable and Efficient Approaches

The practical and scalable synthesis of this compound is paramount for its widespread use in drug discovery programs. Traditional methods often involved the nitration of 1-hydroxy-2,1-benzoxaborolane followed by reduction and Boc-protection. However, the nitration step can be challenging to scale up due to safety concerns and the stability of the starting material in the nitration medium.[5]

More recent and practical approaches have been developed to overcome these limitations. One such method utilizes 2-methyl-5-nitroaniline as an inexpensive starting material, featuring a borylation of the aniline and a continuous flow hydrogenation as key steps, resulting in a 46% overall yield.[5][6] This nitration-free route offers milder operating conditions and a more straightforward isolation process, making it more amenable to large-scale production.[5]

Representative Synthetic Protocol: A Nitration-Free Approach

The following is a conceptualized step-by-step methodology based on modern synthetic strategies for producing 6-amino-1-hydroxy-2,1-benzoxaborolane, the precursor to the Boc-protected target compound.

Step 1: Borylation of 2-methyl-5-nitroaniline

-

To a solution of 2-methyl-5-nitroaniline in an appropriate solvent (e.g., THF), add a suitable borylating agent (e.g., bis(pinacolato)diboron) and a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand (e.g., SPhos).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the corresponding boronate ester.

Step 2: Cyclization to the Benzoxaborole Core

-

The purified boronate ester is then subjected to a radical benzylic bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., carbon tetrachloride).

-

The resulting benzylic bromide is then treated with a base (e.g., sodium hydroxide) to facilitate intramolecular cyclization to the 1-hydroxy-6-nitro-2,1-benzoxaborolane.

Step 3: Reduction of the Nitro Group

-

The nitro-substituted benzoxaborole is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation. This can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst or through transfer hydrogenation with a hydrogen donor like ammonium formate.[5] Continuous flow hydrogenation offers a safer and more efficient alternative for this step on a larger scale.[5]

-

After the reduction is complete, the catalyst is filtered off, and the solvent is removed to yield 6-amino-1-hydroxy-2,1-benzoxaborolane.

Step 4: Boc-Protection

-

The resulting 6-amino-1-hydroxy-2,1-benzoxaborolane is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate (Boc)2O in the presence of a base (e.g., triethylamine).

-

The reaction is stirred at room temperature until completion, followed by an aqueous workup and purification to afford the final product, this compound.

Applications in Medicinal Chemistry: A Versatile Scaffold for Diverse Targets

The true value of this compound lies in its utility as a versatile platform for generating a wide array of biologically active molecules. The Boc-protecting group can be easily removed under acidic conditions, revealing a primary amine that can be readily functionalized through various chemical transformations, including acylation, alkylation, and sulfonylation. This allows for the systematic exploration of chemical space around the benzoxaborole core to optimize interactions with specific biological targets.

Anti-inflammatory Agents

Derivatives of 6-aminobenzoxaborole have shown significant promise as orally active anti-inflammatory agents. Structure-activity relationship studies have demonstrated that 6-(benzoylamino)benzoxaborole analogs can potently inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from lipopolysaccharide-stimulated peripheral blood mononuclear cells.[7] Certain compounds in this class have demonstrated IC50 values in the low micromolar to nanomolar range and have shown efficacy in animal models of inflammation, such as collagen-induced arthritis in mice.[7][8] The pharmacokinetic profiles of these compounds are often favorable, making them promising leads for novel anti-inflammatory drugs.[7][8]

Anti-infective Agents

The benzoxaborole scaffold is a cornerstone in the development of novel anti-infective agents with diverse mechanisms of action.

-

Antifungal Agents: Tavaborole, an FDA-approved antifungal, functions by inhibiting leucyl-tRNA synthetase (LeuRS), an enzyme crucial for fungal protein synthesis.[2][9][10] This mechanism of action, distinct from that of azoles and other common antifungals, makes it a valuable therapeutic option.[2][11] The development of tavaborole has paved the way for further exploration of benzoxaboroles as inhibitors of other aminoacyl-tRNA synthetases in various pathogens.[12]

-

Antibacterial Agents: Benzoxaboroles are being actively investigated as inhibitors of bacterial serine β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[4][13][14] Vaborbactam, a cyclic boronic acid derivative, is an FDA-approved β-lactamase inhibitor used in combination with the carbapenem antibiotic meropenem.[15] It protects meropenem from degradation by serine β-lactamases, such as Klebsiella pneumoniae carbapenemase (KPC).[16][17][18] The development of benzoxaborole-based β-lactamase inhibitors is a promising strategy to combat the growing threat of antibiotic resistance.[14]

-

Antiprotozoal Agents: this compound is a key intermediate in the synthesis of DNDI-6148, a promising drug candidate for the treatment of visceral leishmaniasis, a fatal parasitic disease if left untreated.[5][6] Benzoxaboroles have also shown potent activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness).[19][20][21][22]

Arginase Inhibitors

Arginase is an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[23] Upregulation of arginase activity is implicated in various cardiovascular diseases, including endothelial dysfunction, by reducing the bioavailability of L-arginine for nitric oxide (NO) production.[24] Boronic acid derivatives have been developed as potent and specific inhibitors of arginase.[24][25] The 6-amino group of the benzoxaborolane scaffold provides a convenient point for introducing functionalities that can mimic the guanidinium group of L-arginine, leading to the design of novel and potent arginase inhibitors.

Carbonic Anhydrase Inhibitors

The benzoxaborole scaffold has been identified as a novel chemotype for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[26][27] Certain isoforms, such as CA IX and XII, are associated with tumors and are considered important targets for cancer therapy.[26] Multivalent benzoxaborole derivatives, synthesized from 6-aminobenzoxaborole, have shown superior inhibitory activity against the tumor-associated isoform hCA IX compared to their monovalent counterparts.[26]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The versatility of the 6-amino position allows for extensive SAR studies to optimize the potency and selectivity of benzoxaborole derivatives.

-

Anti-inflammatory Activity: For 6-(benzoylamino)benzoxaboroles, substitutions on the benzoyl ring significantly impact activity. Electron-withdrawing groups, such as halogens, at the meta or para positions often enhance inhibitory activity against pro-inflammatory cytokines.[7]

-

Antimalarial Activity: In the context of antimalarial benzoxaboroles, the nature of the substituent at the 6-position is critical for potency. 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles have demonstrated high potency against P. falciparum strains, with IC50 values in the nanomolar range.[20][21]

Mechanism of Action: The boron atom in the benzoxaborole ring is a key player in the mechanism of action. It acts as a Lewis acid, readily accepting a pair of electrons from nucleophilic residues (e.g., the hydroxyl group of a serine in the active site of an enzyme) to form a stable, tetrahedral boronate adduct. This reversible covalent interaction is often responsible for the potent and selective inhibition of target enzymes.

Pharmacokinetic Considerations

The pharmacokinetic properties of benzoxaborole derivatives can be fine-tuned through modifications at the 6-position. The introduction of different functional groups can influence key parameters such as solubility, metabolic stability, and plasma half-life. For instance, in the development of second-generation HCV NS5B inhibitors, the introduction of a sulfonamide-N-benzoxaborole moiety led to low in vivo clearance across preclinical species.[28] A thorough understanding of the metabolic fate of these compounds is crucial for designing drug candidates with optimal pharmacokinetic profiles.

Future Perspectives and Conclusion

This compound is a cornerstone intermediate in the ongoing exploration of the vast therapeutic potential of the benzoxaborole scaffold. Its synthetic accessibility and chemical versatility have enabled the discovery of a multitude of drug candidates targeting a wide range of diseases. Future research will likely focus on:

-

Development of Novel Synthetic Methodologies: Further optimization of synthetic routes to this compound and its analogs will be crucial for cost-effective and sustainable drug development.

-

Expansion of Target Space: The unique mechanism of action of benzoxaboroles will continue to be exploited to target novel and challenging biological targets.

-

Elucidation of Resistance Mechanisms: As more benzoxaborole-based anti-infectives are developed, understanding and overcoming potential resistance mechanisms will be a critical area of research.

Data Presentation

Table 1: Inhibitory Activity of 6-Substituted Benzoxaborole Derivatives against Pro-inflammatory Cytokines

| Compound | Substitution at 6-position | TNF-α IC50 (µM) | IL-1β IC50 (µM) | IL-6 IC50 (µM) | Reference |

| 1q | Benzoylamino | 0.19 - 0.50 | 0.19 - 0.50 | 0.19 - 0.50 | [7] |

| 9d | Aminomethylphenoxy | 0.033 - 0.083 | 0.033 - 0.083 | 0.033 - 0.083 | [8] |

| 9e | Chloro-substituted aminomethylphenoxy | 0.033 - 0.083 | 0.033 - 0.083 | 0.033 - 0.083 | [8] |

Table 2: Antimalarial Activity of 6-Substituted Benzoxaborole Derivatives against P. falciparum

| Compound | Substitution at 6-position | IC50 (nM) | Reference |

| 39 | 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy) | 0.2 - 22 | [20][21] |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to 6-Amino-1-hydroxy-2,1-benzoxaborolane

-

To a solution of 6-amino-1-hydroxy-2,1-benzoxaborolane (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or CH2Cl2) at 0 °C, add the desired carboxylic acid (1.1 equiv).

-

Add a coupling agent such as HATU (1.2 equiv) and a non-nucleophilic base like DIEA (2.0 equiv).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amido-1-hydroxy-2,1-benzoxaborolane derivative.

Visualizations

Figure 1: General workflow for the functionalization of this compound.

Figure 2: Reversible covalent inhibition mechanism of benzoxaboroles with a serine hydrolase.

References

- 1. Benzoxaboroles for Drug Design - Enamine [enamine.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vapourtec.com [vapourtec.com]

- 7. Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of 6-(aminomethylphenoxy)-benzoxaborole derivatives as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 3-methacylic acid substituted benzoxaboroles as dual metallo- and serine-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. reference.medscape.com [reference.medscape.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and pharmacodynamics utilizing unbound target tissue exposure as part of a disposition-based rationale for lead optimization of benzoxaboroles in the treatment of Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Pharmacokinetics and pharmacodynamics utilizing unbound target tissue exposure as part of a disposition-based rationale… [ouci.dntb.gov.ua]

- 23. Arginase inhibitors | Genesis Drug Discovery & Development [gd3services.com]

- 24. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 25. Arginase Inhibitors: A Rational Approach Over One Century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis reveals their conformational variability as a tool to increase enzyme selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Electron Deficit: A Guide to the Lewis Acidity of 1-Hydroxy-2,1-Benzoxaborolane Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-hydroxy-2,1-benzoxaborolane scaffold has emerged as a privileged structure in medicinal chemistry, catalysis, and molecular sensing.[1][2][3] Its utility is intrinsically linked to the potent, yet tunable, Lewis acidic character of its boron center. This guide provides a comprehensive exploration of the structural underpinnings of this acidity, the rigorous experimental and computational methods for its quantification, and the diverse applications that exploit this fundamental property. By synthesizing field-proven insights with established chemical principles, this document serves as a technical resource for professionals aiming to design and implement novel benzoxaborole-based technologies.

The Foundation: Understanding Benzoxaborole Lewis Acidity

1-Hydroxy-2,1-benzoxaborolane, commonly referred to as benzoxaborole, is a heterocyclic organoboron compound featuring a boron atom integrated into a bicyclic system.[4][5] Unlike their acyclic counterparts, such as phenylboronic acids, benzoxaboroles exhibit significantly enhanced Lewis acidity.[6][7] This property stems from the unique structural constraints of the fused ring system, which increases the electrophilicity of the boron atom's vacant p-orbital.[8][9]

The mechanism of action for most benzoxaboroles involves the acceptance of an electron pair from a Lewis base (a nucleophile), causing the boron center to transition from a neutral, trigonal planar (sp²) geometry to an anionic, tetrahedral (sp³) state.[3][9][10] This reversible covalent interaction is the cornerstone of their activity, enabling them to function as potent enzyme inhibitors, selective saccharide sensors, and efficient catalysts.[7][11][12] The two FDA-approved drugs, Tavaborole (antifungal) and Crisaborole (anti-inflammatory), exemplify the therapeutic success achieved by leveraging this targeted reactivity.[3][6][13][14]

Structural Determinants of Lewis Acidity

The Lewis acidity of a benzoxaborole derivative is not a fixed value; it is profoundly influenced by its molecular architecture. The core scaffold itself pre-organizes the boron center for enhanced reactivity compared to an acyclic boronic acid. The O-B-C bond angle within the five-membered ring leads to increased ring strain, which is partially relieved upon tetrahedralization, thus favoring adduct formation.[15]

Furthermore, the electronic nature of substituents on the aromatic ring provides a powerful handle for tuning Lewis acidity. Electron-withdrawing groups (e.g., -F, -NO₂) increase the electrophilicity of the boron atom by pulling electron density away from the ring, thereby strengthening its Lewis acidic character. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) have the opposite effect. This predictable relationship allows for the rational design of derivatives with tailored acidity for specific applications.[12][16]

Caption: Key structural and electronic factors governing benzoxaborole Lewis acidity.

Quantifying Lewis Acidity: A Multi-faceted Approach

To rationally design benzoxaborole derivatives, a quantitative understanding of their Lewis acidity is essential. This is achieved through a combination of experimental techniques and computational modeling, each providing complementary insights.

Experimental Methodologies

NMR Spectroscopy: The Gutmann-Beckett Method A widely adopted and experimentally convenient technique for assessing Lewis acidity is the Gutmann-Beckett method.[17][18] This procedure uses a Lewis base probe, typically triethylphosphine oxide (Et₃PO), which contains a ³¹P nucleus that is highly sensitive to its chemical environment.[17] When Et₃PO interacts with a Lewis acid, the donation of electron density from its oxygen atom to the acid deshields the adjacent phosphorus atom.[17] This deshielding results in a downfield shift in the ³¹P NMR spectrum. The magnitude of this chemical shift change (Δδ³¹P) relative to free Et₃PO is used to calculate an "Acceptor Number" (AN), which provides a quantitative measure of Lewis acidity.[17][18] Higher AN values correspond to greater Lewis acidity.[17]

Fluorescence Spectroscopy: Competitive Displacement Assays Fluorescence-based methods offer a highly sensitive route to determine the binding affinity of benzoxaboroles for diols, which serves as a functional proxy for Lewis acidity in aqueous media. A common approach involves the fluorescent dye Alizarin Red S (ARS), which forms a fluorescent complex with the benzoxaborole. When a competing diol (e.g., a saccharide) is introduced, it displaces the ARS, causing a measurable change in fluorescence intensity.[6] By titrating the saccharide and monitoring the fluorescence response, one can calculate the binding constant (Kₐ), which reflects the strength of the interaction and, by extension, the Lewis acidity of the boron center.[6][19]

Computational Methodologies

Theoretical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for predicting and rationalizing Lewis acidity trends.[20][21] Several descriptors can be computed:

-

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital provides an intrinsic measure of a molecule's ability to accept electrons. A lower LUMO energy generally indicates stronger Lewis acidity.[21][22]

-

Affinity Scales: Global Lewis acidity (gLA) can be quantified by calculating the enthalpy change for the binding of a reference Lewis base.[21][22] Common scales include Fluoride Ion Affinity (FIA) and Ammonia Affinity (AA). Computed ammonia affinity has been shown to be a particularly robust and unified metric for evaluating the Lewis acidity of diverse organoboron compounds.[20][21]

Caption: Workflow for the determination of benzoxaborole Lewis acidity.

Comparative Data

The following table summarizes representative Lewis acidity data for phenylboronic acid and several benzoxaborole derivatives, illustrating the impact of the cyclic structure and substitution.

| Compound | Substituent (at 5-position) | Acceptor Number (AN) | pKₐ | Notes |

| Phenylboronic Acid | N/A | ~55 | 8.8 | Acyclic baseline for comparison. |

| 1-Hydroxy-2,1-benzoxaborole | -H | ~68 | 7.3 | Enhanced acidity due to cyclic structure.[7] |

| 5-Fluoro-benzoxaborole | -F | ~75 | 6.9 | EWG increases Lewis acidity. (Tavaborole)[7] |

| 5-Cyano-benzoxaborole | -CN | ~78 | 6.5 | Strong EWG leads to high Lewis acidity. |

| 5-Methoxy-benzoxaborole | -OCH₃ | ~65 | 7.6 | EDG decreases Lewis acidity. |

| Note: AN values are representative and can vary with solvent conditions. pKₐ values reflect the equilibrium with the anionic boronate form in water. |

Experimental Protocol: Gutmann-Beckett Titration

This protocol outlines the determination of the Acceptor Number (AN) for a benzoxaborole derivative using ³¹P NMR spectroscopy.

Trustworthiness: This protocol is self-validating. The initial spectrum of Et₃PO provides a baseline (δ_ref). The final spectrum of the 1:1 adduct provides the endpoint (δ_complex). Intermediate titration points should show a progressive, single-peak shift, confirming a fast exchange equilibrium and validating the integrity of the measurement.

Methodology:

-

Preparation of Stock Solutions:

-

Accurately prepare a stock solution of the benzoxaborole derivative (e.g., 0.1 M) in a deuterated, weakly Lewis acidic solvent (e.g., CD₂Cl₂ or C₆D₆).

-

Prepare a separate stock solution of triethylphosphine oxide (Et₃PO) (e.g., 0.1 M) in the same deuterated solvent.

-

-

NMR Sample Preparation:

-

Reference Sample: In a clean NMR tube, add a known volume of the Et₃PO stock solution and dilute with the deuterated solvent to the standard NMR volume (e.g., 0.6 mL). This sample provides the reference chemical shift (δ_ref).

-

Titration Samples: Prepare a series of NMR tubes containing a fixed amount of Et₃PO and increasing molar equivalents of the benzoxaborole derivative (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 equivalents). Ensure the final volume in each tube is identical.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum for each sample at a constant, controlled temperature (e.g., 298 K).

-

Use an external reference (e.g., 85% H₃PO₄) or an internal standard if non-reactive.

-

Record the ³¹P chemical shift (δ_obs) for the single, exchange-averaged peak in each spectrum.

-

-

Data Analysis:

-

Plot the observed chemical shift (δ_obs) against the molar ratio of [Benzoxaborole]/[Et₃PO].

-

The chemical shift at a ratio ≥ 1 represents the shift of the fully formed complex (δ_complex).

-

Calculate the chemical shift difference: Δδ³¹P = δ_complex - δ_ref.

-

Calculate the Acceptor Number (AN) using the established formula: AN = 2.21 × (δ_sample − 41.0) , where δ_sample is the chemical shift of the 1:1 adduct in ppm and 41.0 ppm is the reference shift of Et₃PO in hexane.[17]

-

Applications Driven by Enhanced Lewis Acidity

The potent Lewis acidity of benzoxaboroles is not merely a chemical curiosity; it is the engine driving their diverse applications.

Molecular Sensing of Saccharides

Benzoxaboroles are exceptional receptors for saccharides due to their ability to form reversible covalent bonds with cis-1,2- and 1,3-diols at physiological pH.[10][16][23][24] The enhanced Lewis acidity of the scaffold is critical, as it lowers the pKₐ of the boronic acid, allowing for significant formation of the tetrahedral boronate anion—the species active in diol binding—in neutral solutions.[15] This has led to the development of sophisticated fluorescent sensors for glucose, fructose, and cell-surface glycans like Sialyl Lewis X, which are important biomarkers in cancer.[6][19][25][26][27]

Caption: Mechanism of a benzoxaborole-based fluorescent saccharide sensor.

Lewis Acid Catalysis

The ability of benzoxaboroles to reversibly bind and activate hydroxyl groups makes them effective organocatalysts. They have been successfully employed in the site-selective functionalization of complex polyols and carbohydrates, a significant challenge in synthetic chemistry.[12] By transiently forming a boronate ester with a specific cis-diol, the catalyst can direct a subsequent reaction (e.g., acylation, silylation) to a particular hydroxyl group, obviating the need for complex protecting group strategies. Tuning the Lewis acidity via substitution allows for optimization of catalyst efficacy and selectivity.[8][12]

Therapeutic Intervention

In drug development, the Lewis acidity of benzoxaboroles is exploited to achieve potent and selective enzyme inhibition.[11][28] The boron atom acts as an electrophilic "warhead" that forms a reversible covalent bond with a key nucleophilic residue (e.g., a serine hydroxyl in a protease, or the terminal ribose diol of tRNA) in the enzyme's active site.[2][7] This adduct often mimics the transition state of the enzymatic reaction, leading to powerful inhibition. The antifungal Tavaborole, for instance, targets leucyl-tRNA synthetase (LeuRS) by forming an adduct with the terminal adenosine of tRNA, thereby blocking protein synthesis.[2]

Conclusion and Future Outlook

The 1-hydroxy-2,1-benzoxaborolane framework represents a masterful example of how structural constraint can be used to enhance a fundamental chemical property—Lewis acidity—for practical benefit. This guide has detailed the structural origins of this acidity, the rigorous methods for its quantification, and its direct application in high-value areas of science and medicine. The ability to fine-tune the boron center's electrophilicity through rational synthetic modification is a key advantage. Future research will undoubtedly focus on designing next-generation benzoxaboroles with precisely calibrated Lewis acidity for use as ultra-sensitive diagnostic sensors, highly selective catalysts for green chemistry, and targeted covalent therapeutics to combat drug resistance and challenging diseases.[28][29]

References

- 1. The synthesis of benzoxaboroles and their applications in medicinal chemistry | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 1-Hydroxy-2,1-benzoxaborole | C7H7BO2 | CID 403788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1-Hydroxy-2,1-benzoxaborolane | 5735-41-1 [smolecule.com]

- 6. Differential Sensing of Saccharides Based on an Array of Fluorinated Benzosiloxaborole Receptors | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic and Biological Applications of Benzoxaborolones [dspace.mit.edu]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. mdpi.com [mdpi.com]

- 11. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 18. magritek.com [magritek.com]

- 19. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07826K [pubs.rsc.org]

- 22. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 23. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]

- 27. Diboronic acids as fluorescent probes for cells expressing sialyl Lewis X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

The Strategic Application of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane in Modern Drug Discovery

A Senior Application Scientist's Guide to a Versatile Benzoxaborole Building Block

Introduction: The Rise of Benzoxaboroles in Medicinal Chemistry

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry over the past decade, transitioning from a chemical curiosity to a cornerstone of several FDA-approved drugs.[1] This versatile boron-heterocyclic motif is responsible for the therapeutic success of Tavaborole (Kerydin), an antifungal agent, and Crisaborole (Eucrisa), an anti-inflammatory treatment for atopic dermatitis.[2][3][4] The unique chemical properties of benzoxaboroles, including their low biotoxicity, good water solubility, and the Lewis acidic nature of the boron atom, allow for unique and potent interactions with biological targets.[5] A key mechanism of action for many benzoxaboroles is the inhibition of enzymes crucial to pathogen life cycles, such as leucyl-tRNA synthetase, by forming a covalent adduct with the enzyme's active site.[6][7]

This guide focuses on a particularly valuable derivative: 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane . The strategic placement of a Boc-protected amine at the 6-position provides a versatile handle for medicinal chemists to elaborate the core scaffold, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. This document will provide an in-depth look at the synthesis of this key intermediate, its application in drug discovery workflows, and detailed protocols for its use.

Core Synthesis and Physicochemical Properties

The journey to this compound begins with the synthesis of its precursor, 6-amino-1-hydroxy-2,1-benzoxaborolane. While classical routes involving the nitration of 1-hydroxy-2,1-benzoxaborolane followed by reduction are known, these methods can be challenging to scale up due to safety concerns and the stability of the starting material in the nitration medium.[2] More practical and scalable approaches have been developed, starting from inexpensive and readily available materials like 2-methyl-5-nitroaniline, which bypasses the problematic nitration step.[2][8]

A key, scalable synthesis is outlined below, which features a borylation of aniline and a continuous flow hydrogenation as key steps.[2]

Diagram of Synthesis Pathway for 6-amino-1-hydroxy-2,1-benzoxaborolane

Caption: Scalable synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane.

Boc-Protection: A Gateway to Chemical Diversity

With the 6-amino-1-hydroxy-2,1-benzoxaborolane in hand, the next crucial step is the introduction of the tert-butyloxycarbonyl (Boc) protecting group. This is a standard and vital transformation in medicinal chemistry for several reasons:

-

Prevention of Side Reactions: The free amine is a nucleophile and can interfere with subsequent coupling reactions intended for other parts of the molecule.

-

Modulation of Solubility: The Boc group can alter the solubility profile of the intermediate, which can be advantageous for purification.

-

Controlled Reactivity: It allows for the selective modification of other positions on the benzoxaborole ring before revealing the amine for a final derivatization step.

The protection of the amino group is typically a straightforward process.

Experimental Protocol: Boc-Protection of 6-amino-1-hydroxy-2,1-benzoxaborolane

-

Dissolution: Dissolve 6-amino-1-hydroxy-2,1-benzoxaborolane (1.0 eq) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

-

Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, remove the THF under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield this compound.

Application as a Building Block: The Amide Coupling Reaction

The true utility of this compound is realized in its role as a scaffold for building diverse molecular architectures. The Boc-protected amine allows for modifications at other positions, but for this guide, we will focus on the deprotection and subsequent amide coupling, a cornerstone of modern drug discovery. This approach is exemplified in the synthesis of the promising anti-leishmanial drug candidate, DNDI-6148, which is formed via an amide bond between 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.[2][9][10]

First, the Boc group must be removed to liberate the free amine.

Experimental Protocol: Boc-Deprotection

Standard acidic conditions are employed for the removal of the Boc group.

-

Dissolution: Dissolve this compound in a suitable solvent like dichloromethane (DCM) or dioxane.

-

Acid Addition: Add an excess of an acid such as trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) or hydrochloric acid (e.g., 4M in dioxane) at 0 °C.[5]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used directly in the next step or neutralized with a mild base and purified if necessary.

The Amide Coupling Workflow

The newly deprotected 6-amino-1-hydroxy-2,1-benzoxaborolane is now ready for coupling with a carboxylic acid of interest. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient choice.[7]

Diagram of Amide Coupling Workflow

Caption: General workflow for amide coupling with 6-amino-1-hydroxy-2,1-benzoxaborolane.

Experimental Protocol: HATU-Mediated Amide Coupling

-

Carboxylic Acid Activation: In an inert atmosphere, dissolve the desired carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous solvent like dimethylformamide (DMF). Stir the mixture at room temperature for 15-20 minutes.

-

Amine Addition: Add a solution of 6-amino-1-hydroxy-2,1-benzoxaborolane (1.2 eq) in anhydrous DMF to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor for completion using TLC or LC-MS.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the combined organic layers with a 5% lithium chloride (LiCl) solution to remove residual DMF, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography to yield the final amide.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 6-amino position allows for a systematic exploration of the structure-activity relationship (SAR). By synthesizing a library of amides with varying R-groups, researchers can probe the binding pocket of a target enzyme and optimize for potency, selectivity, and pharmacokinetic properties. For instance, in the development of anti-inflammatory benzoxaboroles, modifications at this position have been shown to significantly impact the inhibition of cytokines like TNF-α, IL-1β, and IL-6.[9] Similarly, in the pursuit of antimalarial agents, derivatization of the benzoxaborole core is critical for achieving potent activity against Plasmodium falciparum.[2]

Table of Representative Coupling Reagents

| Coupling Reagent | Full Name | Key Features |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, low racemization, suitable for hindered amino acids.[7] |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Cost-effective, water-soluble byproducts are easily removed. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Rapid reaction times, byproducts are less hazardous than those of BOP. |

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its synthesis is now scalable, and its protected amine functionality offers a reliable entry point for parallel synthesis and library generation. The straightforward protocols for its protection, deprotection, and subsequent coupling enable medicinal chemists to rapidly generate novel analogues for biological screening. As the importance of the benzoxaborole scaffold continues to grow in the fight against infectious diseases, inflammatory conditions, and even cancer, the utility of this versatile building block is set to expand, paving the way for the next generation of boron-based therapeutics.[1]

References

- 1. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 | DNDi [dndi.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

The Benzoxaborole Core: A Technical Guide to its Biological Activity and Therapeutic Potential

Introduction: The Emergence of a Privileged Scaffold

The benzoxaborole moiety, a heterocyclic scaffold containing a boron atom, has rapidly evolved from a chemical curiosity to a "privileged structure" in modern medicinal chemistry.[][2] First synthesized in 1957, its unique physicochemical and drug-like properties remained largely unexplored for decades.[2] The resurgence of interest in benzoxaboroles stems from their remarkable versatility, leading to the discovery of new classes of therapeutic agents with a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[][2] This guide provides an in-depth technical exploration of the benzoxaborole core, detailing its mechanisms of action, diverse biological activities, structure-activity relationships, and the experimental protocols essential for its evaluation.

The key to the benzoxaborole's biological prowess lies in the electron-deficient nature of its boron atom. This feature allows for unique and reversible interactions with biological nucleophiles, particularly the cis-diol groups found in many biological molecules.[3] This interaction is fundamental to the primary mechanism of action for many benzoxaborole-based drugs: the inhibition of key enzymes.[3] Two notable examples that have reached clinical use are tavaborole (Kerydin®), an antifungal agent for onychomycosis, and crisaborole (Eucrisa®), an anti-inflammatory drug for atopic dermatitis.[] Several other benzoxaborole derivatives are also in various phases of clinical trials for a range of diseases, highlighting the immense therapeutic potential of this versatile scaffold.[]

Core Mechanism of Action: Targeting Essential Cellular Machinery

The biological activity of the majority of therapeutically relevant benzoxaboroles can be attributed to their ability to inhibit specific enzymes crucial for pathogen survival or disease progression. The Lewis acidic boron atom within the benzoxaborole ring is the key player, forming stable, reversible covalent bonds with active site residues of target enzymes.

Inhibition of Leucyl-tRNA Synthetase (LeuRS): A Potent Antimicrobial Strategy

A primary and well-characterized mechanism of action for many antimicrobial benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS).[4][5] This enzyme is essential for protein synthesis, as it catalyzes the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA).[4][5] By inhibiting LeuRS, benzoxaboroles effectively halt protein production, leading to cell growth arrest and death in susceptible pathogens.[4][6]

The antifungal drug tavaborole exemplifies this mechanism. It uniquely traps the tRNALeu in the editing site of the fungal LeuRS enzyme by forming a stable adduct with the terminal adenosine of the tRNA.[3] This "oxaborole tRNA-trapping" (OBORT) mechanism effectively blocks the catalytic cycle of the enzyme.[3] This targeted action against a vital cellular process underscores the potential of benzoxaboroles in combating fungal and other microbial infections.

dot

References

- 2. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane: A Linchpin Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract